molecular formula C16H15ClN2OS B5060190 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B5060190
M. Wt: 318.8 g/mol
InChI Key: HQEGSDNEDAMRKT-UHFFFAOYSA-N
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Description

2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that it induces apoptosis by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole. One area of research could focus on the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, research could focus on the potential use of this compound as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and potential side effects of this compound. Finally, research could focus on the development of new synthesis methods to obtain higher yields of this compound.

Synthesis Methods

The synthesis of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been reported using different methods, including the reaction of 1,2-diaminobenzene with 4-chloro-3-methylphenyl ethyl sulfide in the presence of a catalyst. Another method involves the reaction of 2-(4-chloro-3-methylphenoxy)ethylthiol with o-phenylenediamine in the presence of a catalyst. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has shown significant anti-inflammatory and anti-cancer properties. This compound has been used in various studies to investigate its effects on different cell lines and animal models. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-10-12(6-7-13(11)17)20-8-9-21-16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGSDNEDAMRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

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